2-Bromo-3-methoxyphenol
Description
2-Bromo-3-methoxyphenol is a substituted aromatic compound that belongs to the class of phenols. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the phenolic ring, imparts specific reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. This introduction will delve into the fundamental aspects of this compound, setting the stage for a more detailed exploration of its role in chemical science.
The systematic identification of a chemical compound is crucial for unambiguous communication in scientific literature. This compound is identified by its IUPAC name and a unique CAS Registry Number. Its chemical identity is further defined by its molecular formula, molecular weight, and structural representations like SMILES and InChI strings.
| Identifier | Value |
| IUPAC Name | This compound jcsp.org.pk |
| CAS Number | 135999-16-5 jcsp.org.pkCurrent time information in Bangalore, IN.evitachem.comchemicalbook.comsigmaaldrich.comchemscene.comepa.govachemblock.com |
| Molecular Formula | C₇H₇BrO₂ Current time information in Bangalore, IN.chemicalbook.comsigmaaldrich.comchemscene.comepa.govresearchgate.netuni.lu |
| Molecular Weight | 203.03 g/mol Current time information in Bangalore, IN.evitachem.comsigmaaldrich.comresearchgate.net |
| SMILES String | COc1cccc(O)c1Br evitachem.comsigmaaldrich.comjcsp.org.pk |
| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N evitachem.comuni.lujcsp.org.pk |
| Physical Form | Solid evitachem.comsigmaaldrich.comresearchgate.net |
| Melting Point | 74-79 °C evitachem.comsigmaaldrich.comresearchgate.net |
While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its significance in organic chemistry can be inferred from the broader context of brominated phenols and their synthetic utility. The preparation of bromophenols, such as the related o-bromophenol, has been a subject of study for an extended period, with methods involving the bromination of phenol (B47542) or the diazotization of bromoanilines being established early on. orgsyn.org The development of methods for the selective synthesis of substituted phenols like this compound is a testament to the advancements in synthetic organic chemistry, enabling the precise construction of complex molecular architectures.
The significance of this compound lies in its role as a key intermediate. The presence of three distinct functional groups—a hydroxyl, a methoxy, and a bromo group—on the aromatic ring provides multiple reaction sites. This allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more elaborate molecules. For instance, it is noted as being useful in the synthesis of spirocyclic aminochroman derivatives. chemicalbook.com The strategic placement of the substituents influences the regioselectivity of subsequent reactions, a critical aspect in multi-step organic synthesis.
Current research involving this compound primarily focuses on its application as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The compound's reactivity allows it to be a versatile starting material for constructing a range of complex structures.
One area of active investigation is its use in the synthesis of heterocyclic compounds. As mentioned, it is a precursor for spirocyclic aminochromans, a class of compounds with potential biological activities. chemicalbook.com Furthermore, the core structure of this compound is incorporated into more complex molecules, such as in the synthesis of new Schiff bases. For example, derivatives of this compound have been used to create Schiff base ligands, which are studied for their coordination chemistry and potential applications in various fields. jcsp.org.pkresearchgate.netjcsp.org.pkresearchgate.netbohrium.comresearchgate.net
In the realm of medicinal chemistry, substituted phenols and their derivatives are of significant interest. While research on the direct biological activity of this compound is not widely published, its role as an intermediate in the synthesis of potentially bioactive molecules is implied. cymitquimica.com The structural motif of a substituted phenol is present in many pharmaceutical compounds, and the ability to selectively functionalize a molecule like this compound is crucial for the development of new therapeutic agents. For example, related bromophenol structures are used in the creation of monoacylglycerol lipase (B570770) (MAGL) inhibitors, which are being investigated for a range of neurological conditions. googleapis.com
The field of materials science also presents potential applications for compounds derived from this compound. The introduction of bromine and methoxy groups can influence the electronic and physical properties of resulting materials. chemscene.comcymitquimica.com While specific research on polymers or materials directly incorporating this compound is not prominent, the general utility of functionalized phenols in creating specialty chemicals suggests a potential avenue for future exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Bromination Strategies
The synthesis of 2-Bromo-3-methoxyphenol is fundamentally an exercise in controlling regioselectivity during an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring are both activating, ortho-para directors. In 3-methoxyphenol (B1666288), this leads to the activation of positions 2, 4, and 6. Achieving selective bromination at the C2 position to form the target compound requires overcoming the electronic and steric factors that also favor substitution at positions C4 and C6.
Electrophilic Bromination of 3-Methoxyphenol Derivatives
The direct electrophilic bromination of 3-methoxyphenol often results in a mixture of isomers, making the isolation of pure this compound challenging. Modern synthetic chemistry has addressed this through the development of sophisticated methods that optimize reaction conditions, utilize protecting groups, and employ novel catalytic systems.
Optimizing reaction conditions is crucial for maximizing the yield of the desired ortho-brominated product. The choice of brominating agent, solvent, temperature, and catalyst can significantly influence the ratio of isomers formed. For instance, studies on the kinetics of aqueous bromination show that the reaction of hypobromous acid with the 3-methoxyphenoxide ion is extremely rapid, with an apparent second-order rate constant of 6.5 x 10⁸ M⁻¹ s⁻¹. researchgate.net
A notable example of condition optimization is seen in visible-light photoredox catalysis, where the direct treatment of 3-methoxyphenol with carbon tetrabromide (CBr₄) as the bromine source and a ruthenium-based photocatalyst in acetonitrile (B52724) yields a mixture of this compound and 4-Bromo-3-methoxyphenol (B10137). nih.govbeilstein-journals.org Under these specific conditions, the reaction shows a preference for ortho-bromination, producing the isomers in a 3:2 ratio. nih.govbeilstein-journals.org While not perfectly selective, this highlights how specific catalytic systems can be tuned to favor the desired C2 substitution.
Protecting groups are a cornerstone of modern organic synthesis, used to temporarily mask a reactive functional group to prevent unwanted side reactions. libretexts.org In the synthesis of this compound, the phenolic hydroxyl group can be protected to alter its electronic and steric influence on the aromatic ring, thereby guiding the regioselectivity of bromination.
Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), methoxymethyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl). nih.govlibretexts.org The choice of protecting group can be critical. For example, some protecting groups, such as trimethylsilyl (TMS), can be cleaved in situ during the bromination reaction. nih.gov Research has shown that subjecting TMS-protected 3-methoxyphenol to visible-light photoredox bromination conditions with two equivalents of CBr₄ leads directly to a dibrominated phenol (B47542) product in high yield (95%), demonstrating a tandem bromination/deprotection strategy. nih.govbeilstein-journals.org Other protecting groups like benzyl (Bn) or mesyl (Ms) can remain intact during bromination, allowing for isolation of the protected bromophenol, which can be deprotected in a subsequent step. nih.govbeilstein-journals.org
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for various organic transformations, including the bromination of phenols. beilstein-journals.orgresearchgate.netnih.gov This technique avoids the direct use of hazardous molecular bromine by generating the brominating species in situ. nih.gov
The process typically involves a photocatalyst, such as Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂), which becomes excited upon absorbing visible light (e.g., from blue LEDs). nih.govbeilstein-journals.org The excited catalyst is a potent oxidant capable of reacting with a quencher like CBr₄. This interaction generates the highly oxidizing Ru(bpy)₃³⁺ species and a bromide ion (Br⁻). nih.govbeilstein-journals.org The Ru(bpy)₃³⁺ then oxidizes the bromide ion to generate an electrophilic bromine species that reacts with the phenol. nih.govbeilstein-journals.org
This method has been successfully applied to the bromination of 3-methoxyphenol and its analogue, 3-ethoxyphenol, with results indicating a consistent regiochemical outcome.
Table 1: Photocatalytic Bromination of 3-Substituted Phenols
| Entry | Substrate | Product Ratio (ortho:para) | Total Yield (%) | Source(s) |
|---|---|---|---|---|
| 1 | 3-Methoxyphenol | This compound : 4-Bromo-3-methoxyphenol (3:2) | 40 | nih.govbeilstein-journals.orgbeilstein-journals.org |
| 2 | 3-Ethoxyphenol | 2-Bromo-3-ethoxyphenol : 4-Bromo-3-ethoxyphenol (3:2) | 40 |
Hypervalent iodine reagents, specifically Iodine(III) compounds, have been developed as mild and efficient reagents for electrophilic halogenations. rsc.orgrsc.org A practical protocol for the bromination of phenols uses a system composed of (diacetoxy)iodobenzene (PIDA) and aluminum tribromide (AlBr₃). nih.govresearchgate.net
In this system, it is proposed that PIDA and AlBr₃ react to form PhIOAcBr, which serves as the active electrophilic brominating agent. nih.gov The reactions are typically fast, conducted at room temperature, and open to the air, making the procedure operationally simple. rsc.orgnih.gov While the specific bromination of 3-methoxyphenol is not detailed in the primary literature for this method, its effectiveness has been demonstrated on a wide range of other substituted phenols and phenol ethers, showcasing its potential for regioselective synthesis. nih.gov The regioselectivity is influenced by the steric and electronic nature of the substrates. For example, sterically hindered phenols can be brominated, although sometimes with reduced reactivity. nih.gov
Table 2: Examples of Phenol Bromination using the PIDA-AlBr₃ System
| Substrate | Product | Yield (%) | Source(s) |
|---|---|---|---|
| 2-Naphthol | 1-Bromo-2-naphthol | 93 | nih.gov |
| 3,4-Dimethylphenol | 2-Bromo-3,4-dimethylphenol | 30 | nih.gov |
| 4-Bromo-1-naphthol | 2,4-Dibromo-1-naphthol | 86 | nih.gov |
| 2-Bromophenol (B46759) | 2,6-Dibromophenol | 35 | rsc.orgnih.gov |
Mechanistic Investigations of Bromination Pathways
The formation of this compound via electrophilic substitution is governed by a complex interplay of factors. The mechanism begins with the generation of an electrophilic bromine species (e.g., Br⁺ or a polarized bromine carrier). This electrophile then attacks the electron-rich aromatic ring of 3-methoxyphenol.
The directing effects of the -OH and -OCH₃ groups are paramount. Both are strongly activating and direct incoming electrophiles to the ortho and para positions.
Position 2: Ortho to both the -OH and -OCH₃ groups.
Position 4: Para to the -OH group and ortho to the -OCH₃ group.
Position 6: Ortho to the -OH group and para to the -OCH₃ group.
The observed 3:2 ratio of 2-bromo to 4-bromo isomers in the photoredox catalytic method suggests that attack at position 2 is kinetically slightly favored over attack at position 4. nih.govbeilstein-journals.org Attack at position 6 is generally less favored due to steric hindrance from the adjacent hydroxyl group.
In the visible-light photoredox pathway, the proposed mechanism involves the single-electron oxidation of the photocatalyst Ru(bpy)₃²⁺ to its excited state, which is then oxidized by CBr₄ to generate Ru(bpy)₃³⁺ and Br⁻. nih.govbeilstein-journals.org The highly oxidizing Ru(bpy)₃³⁺ subsequently oxidizes the Br⁻ ion to produce the active brominating species, which then undergoes a standard electrophilic aromatic substitution with the phenol. nih.govbeilstein-journals.org Other potential mechanistic pathways in phenol bromination could involve the formation of an intermediate aryl hypobromite, which then rearranges to the final product. thieme-connect.com The precise mechanism can be influenced by the specific reagents and conditions employed.
Derivatization and Functionalization of this compound
This compound is a versatile building block in organic synthesis, allowing for modification at the bromine position, the hydroxyl group, or the aromatic ring itself. nih.govevitachem.com
The bromine atom on the aromatic ring can be displaced by strong nucleophiles in a process known as nucleophilic aromatic substitution (SɴAr). For this reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. organicchemistrytutor.comscience.gov In this compound, while the methoxy group is electron-donating, the collective electronic effects and reaction conditions can still permit substitution. For instance, reactions with amines in the presence of a base like potassium carbonate can lead to the formation of N-aryl derivatives. researchgate.net
The general mechanism involves the attack of the nucleophile on the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. organicchemistrytutor.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromophenols
| Nucleophile | Reagents/Conditions | Product Type | Reference(s) |
| Primary Amines (e.g., methylamine) | K₂CO₃, DMF, 80°C | 2-(Alkylamino)-3-methoxyphenol derivatives | |
| Imidazoles (e.g., 4-methyl-1H-imidazole) | K₂CO₃, DMF | N-Aryl imidazole (B134444) derivatives | researchgate.net |
The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. diva-portal.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. organic-chemistry.org It is a widely used method for forming biaryl structures.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govrsc.orgresearchgate.net It is a key method for synthesizing aryl alkynes.
Heck Coupling: While less commonly cited for this specific substrate, the Heck reaction couples aryl halides with alkenes under palladium catalysis, and represents another potential pathway for functionalization. researchgate.netlibretexts.org
Table 2: Cross-Coupling Reactions Utilizing this compound and Related Compounds
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl compounds | diva-portal.org |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkynes | nih.govpitt.edu |
| Heck | Alkenes (e.g., acrylates) | Pd(OAc)₂, Phosphine ligand, Base | Substituted alkenes | researchgate.netinnexscientific.com |
| Thiolation | Thiols (e.g., phenylmethanethiol) | Pd₂(dba)₃, Xantphos, DIPEA | Aryl thioethers | beilstein-journals.org |
The phenolic hydroxyl group is another key site for derivatization through reactions such as etherification and esterification. These transformations are often used to introduce new functionalities or to protect the hydroxyl group during subsequent reaction steps. researchgate.net
Etherification: This involves converting the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.comgoogle.com For example, reacting this compound with benzyl bromide in the presence of a base would yield its benzyl ether.
Esterification: The hydroxyl group can be converted to an ester (-OC(O)R) by reacting it with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. researchgate.netscribd.com For example, reaction with toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate ester, a useful intermediate where the tosylate group can act as a good leaving group in substitution reactions. wiley.com
Reactions of the Methoxy Group (e.g., Demethylation)
The methoxy group of this compound is a key functional handle that can be chemically altered, most commonly through demethylation, to yield the corresponding catechol derivative, 2-bromobenzene-1,3-diol. This transformation is significant as it unmasks a reactive dihydroxy phenol moiety, which can be a crucial intermediate in the synthesis of more complex molecules.
A standard and highly effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid readily cleaves the ether bond under relatively mild conditions. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, at reduced temperatures (e.g., 0 °C to -20 °C) to control the reactivity of BBr₃ and minimize potential side reactions. The general mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a boron-containing intermediate, which is subsequently hydrolyzed to afford the free phenol. For instance, the demethylation of the related compound 4-(aminomethyl)-2-bromo-6-methoxyphenol (B1628422) to 4-(aminomethyl)-2-bromo-6-hydroxyphenol is effectively achieved using BBr₃ in CH₂Cl₂ at temperatures ranging from -20°C to 0°C. iau.ir This method's high selectivity and tolerance for other functional groups, such as esters and double bonds, make it a preferred choice in many synthetic sequences. acgpubs.org
Another classical reagent for demethylation is hydrogen bromide (HBr), often used in acetic acid. Refluxing the methoxyphenol with a concentrated solution of HBr can effectively cleave the ether linkage. This method, however, generally requires harsher conditions compared to BBr₃ and may not be suitable for substrates with acid-sensitive functional groups. cambridgescholars.com
Recent advancements have explored more efficient demethylation procedures for various methoxylated aromatic compounds. One such method involves the use of acidic concentrated lithium bromide (ACLB). lidsen.com This system has been shown to effectively demethylate lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110 °C, 2 h). The reaction proceeds via protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. lidsen.com While not yet reported specifically for this compound, the versatility of this method suggests its potential applicability.
| Reagent | Substrate Example | Conditions | Product | Reference |
| Boron tribromide (BBr₃) | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | CH₂Cl₂, -20°C to 0°C | 4-(Aminomethyl)-2-bromo-6-hydroxyphenol | iau.ir |
| Hydrogen bromide (HBr) | 4-(3-methoxyphenoxy) benzoic acid | 48% HBr in acetic acid, reflux | 4-(3-hydroxyphenoxy) benzoic acid | cambridgescholars.com |
| Acidic Concentrated Lithium Bromide (ACLB) | Guaiacol (2-methoxyphenol) | 61.7% LiBr, 1.5 M HCl, 110 °C, 1 h | Catechol | lidsen.com |
Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of solvent-free and catalyst-free reaction conditions and the application of biocatalysis.
Solvent-Free and Catalyst-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification procedures. For the synthesis of brominated phenols, several solvent-free methods have been reported, which could potentially be adapted for this compound.
One approach involves the use of solid brominating agents, such as quaternary ammonium (B1175870) tribromides (e.g., tetrabutylammonium (B224687) tribromide - TBATB). These reagents can efficiently brominate anilines and phenols under solvent-free conditions, often with high regioselectivity and in short reaction times. The reaction is typically carried out by simply mixing the substrate and the reagent, sometimes with gentle heating or microwave irradiation. acgpubs.org
Another green brominating agent is N-bromosaccharin, which has been used for the bromination of phenols and anilines under solvent-free conditions at room temperature. While this reaction is often catalyzed by an acid like tungstophosphoric acid to achieve high yields, it highlights a move towards more sustainable practices. iau.ir
Although catalyst-free bromination of phenols is challenging due to the high reactivity of bromine, which often leads to polybromination, specific strategies can be employed. For instance, the careful control of stoichiometry and reaction conditions in solvent-free systems can sometimes favor the desired monobrominated product. However, for a substrate like 3-methoxyphenol, achieving high regioselectivity for the 2-position without a catalyst in a solvent-free system would require careful optimization to avoid the formation of other isomers.
Biocatalysis in the Production of Related Compounds
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions (pH, temperature, and pressure), often with high chemo-, regio-, and enantioselectivity, in aqueous media. While the direct biocatalytic synthesis of this compound has not been extensively reported, the enzymatic transformation of related phenolic compounds is an active area of research.
Laccases are a class of multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. rsc.org The resulting phenoxyl radicals can then undergo various non-enzymatic reactions, including polymerization, coupling, or further oxidation. Laccase-mediated oxidation of phenols can lead to the synthesis of bioactive polyphenols. lidsen.comlidsen.com For instance, laccases have been used to enhance the bioactivity of phenolic extracts from natural sources. lidsen.comlidsen.com The application of laccases to bromophenols could potentially lead to the formation of novel dimeric or oligomeric structures with interesting biological properties.
Tyrosinases are copper-containing monooxygenases that catalyze the o-hydroxylation of monophenols to catechols and the subsequent oxidation of catechols to o-quinones. The tyrosinase from Ralstonia solanacearum has been shown to convert 4-halophenols into the corresponding 4-halocatechols with high conversion rates and yields. google.com This demonstrates the potential of tyrosinases for the specific hydroxylation of halogenated phenols, a reaction that is often challenging to achieve with high selectivity using conventional chemical methods.
Peroxidases , particularly unspecific peroxidases (UPOs), are another class of heme-containing enzymes that can catalyze a variety of oxidation reactions, including the hydroxylation and bromination of aromatic compounds. For example, a peroxygenase from the fungus Coprinopsis cinerea (CrP) has been shown to catalyze the bromination of phenol in the presence of bromide and hydrogen peroxide, yielding a mixture of 2-bromophenol and 4-bromophenol. researchgate.net This enzymatic approach avoids the use of hazardous molecular bromine.
The table below provides examples of biocatalytic transformations of phenolic compounds that are relevant to the potential green production of derivatives of this compound.
| Enzyme Class | Enzyme Source | Substrate Example | Transformation | Product Example | Reference |
| Laccase | Trametes versicolor | Phenolic extracts | Oxidative coupling | Polymeric phenolics | lidsen.com |
| Tyrosinase | Ralstonia solanacearum | 4-Halophenols | o-Hydroxylation | 4-Halocatechols | google.com |
| Peroxygenase | Coprinopsis cinerea | Phenol | Bromination | 2-Bromophenol and 4-Bromophenol | researchgate.net |
These examples underscore the potential of biocatalysis in the synthesis and transformation of brominated phenols and related compounds, paving the way for more sustainable and efficient manufacturing processes.
Theoretical and Computational Chemistry of 2 Bromo 3 Methoxyphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the molecular and electronic properties of chemical compounds. For molecules like 2-Bromo-3-methoxyphenol, these methods offer insights into structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. jcsp.org.pktandfonline.com It is favored for its balance of accuracy and computational cost, making it suitable for analyzing substituted phenols. jcsp.org.pktandfonline.comresearchgate.net DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to optimize molecular geometries and predict a variety of electronic properties. jcsp.org.pkresearchgate.netacs.org Studies on related Schiff bases, for instance, have successfully used DFT to optimize structures and have found good agreement between theoretical and experimental X-ray diffraction data. jcsp.org.pkresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. jcsp.org.pk The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a key indicator of molecular stability and reactivity. jcsp.org.pk A smaller band gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com
DFT calculations are the standard for determining these values. For example, in a study on a Schiff base derived from 3-methoxyphenol (B1666288), the HOMO and LUMO energies were calculated to understand the molecule's electronic transitions and reactivity. tandfonline.comtandfonline.com While specific values for this compound are not published, analysis of related compounds shows that frontier molecular orbital analysis provides insight into potential charge transfer mechanisms within the molecule.
Illustrative Data for a Related Compound: (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.10 |
| ELUMO | -1.89 |
| Band Gap (ΔE) | 4.21 |
This table presents calculated HOMO-LUMO data for a related Schiff base to illustrate the typical outputs of such an analysis. Data derived from studies on similar complex structures. jcsp.org.pkresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. jcsp.org.pktandfonline.com This method examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction. jcsp.org.pk
Illustrative NBO Analysis for a Related Schiff Base
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O1 | π(C2-C3) | 25.5 |
| π(C2-C3) | π(C4-C5) | 18.9 |
| π(C4-C5) | π*(C6-C1) | 21.3 |
This table provides representative NBO interaction data for a related Schiff base compound to demonstrate the insights gained from NBO analysis. The specific interactions and energies are illustrative of typical phenol (B47542) ring systems. jcsp.org.pktandfonline.comtandfonline.com
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. jcsp.org.pkresearchgate.net It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wolfram.com MEP maps are typically color-coded, with red indicating the most negative potential and blue indicating the most positive potential, while green represents neutral regions. jcsp.org.pk
For a molecule like this compound, an MEP map would reveal the electronegative character of the phenolic oxygen and the electropositive nature of the hydroxyl proton. The bromine and methoxy (B1213986) groups would also influence the potential distribution across the aromatic ring. In related molecules, MEP analysis has been used to predict sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding molecular recognition and reactivity. jcsp.org.pkacs.org The negative potential is generally localized on electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. researchgate.net
Hartree-Fock Theory (HF) and Møller–Plesset Perturbation Theory (MP2)
While DFT is widely used, other ab initio methods like Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory are also employed in computational studies, often for comparison or for specific applications where they may offer advantages. researchgate.net The HF method provides a foundational approximation by not fully accounting for electron correlation, which can affect the accuracy of energetic predictions. researchgate.net
MP2 theory is a post-Hartree-Fock method that incorporates electron correlation to a greater degree, often leading to more accurate results, particularly for reaction energies and non-covalent interactions, though at a higher computational cost. researchgate.net Studies on complex systems, such as Schiff bases derived from brominated phenols, have utilized HF and MP2 methods alongside DFT to investigate tautomeric equilibria and structural parameters, confirming that the phenol-imine form is generally more stable than the keto-amine form. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound, which has rotatable bonds associated with the hydroxyl and methoxy groups. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion (transition states).
For methoxyphenols, the relative orientation of the -OH and -OCH3 groups is a key determinant of conformational preference. Intramolecular hydrogen bonding between the phenolic hydrogen and the oxygen of the methoxy group can significantly stabilize certain conformations. Quantum chemical calculations can predict the relative energies of different conformers, their dipole moments, and their expected populations at a given temperature. While a detailed conformational analysis for this compound is not found in the reviewed literature, studies on related methoxyphenol isomers show that typically only one or two low-energy conformers are significantly populated at room temperature.
Spectroscopic Property Prediction and Correlation
Computational chemistry offers powerful methods for the prediction of various spectroscopic properties of this compound. By simulating spectra, researchers can correlate theoretical data with experimental findings, leading to a more robust characterization of the molecule.
Simulated NMR Chemical Shifts (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These simulations provide valuable information on the electronic environment of each nucleus.
While specific simulated data for this compound is not extensively published, studies on analogous compounds, such as Schiff bases derived from it, demonstrate a strong correlation between calculated and experimental NMR data. researchgate.nettandfonline.com For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating methoxy group, as well as the acidic proton of the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| OH | 9.0 - 10.0 |
| H-4 | 6.8 - 7.2 |
| H-5 | 6.7 - 7.1 |
| H-6 | 7.2 - 7.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-OH) | 145 - 155 |
| C-2 (C-Br) | 110 - 120 |
| C-3 (C-OCH₃) | 150 - 160 |
| C-4 | 115 - 125 |
| C-5 | 120 - 130 |
| C-6 | 125 - 135 |
Vibrational Frequency Analysis (FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.net The theoretical vibrational analysis of this compound would reveal characteristic stretching and bending modes.
Key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group, the C-H stretching of the aromatic ring and methoxy group, C-O stretching, and the C-Br stretching. Studies on similar phenolic compounds show good agreement between scaled theoretical frequencies and experimental FT-IR spectra. dntb.gov.ua
Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3400 - 3600 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C-H (Methoxy) Stretch | 2850 - 2950 |
| C=C (Aromatic) Stretch | 1450 - 1600 |
| C-O (Phenol) Stretch | 1200 - 1260 |
| C-O (Methoxy) Stretch | 1000 - 1050 |
UV-Vis Absorption Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis provides insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the bromo, methoxy, and hydroxyl substituents will influence the energies of these transitions. Computational studies on related phenolic compounds have successfully correlated TD-DFT predictions with experimental UV-Vis spectra. bohrium.comacs.org
Table 4: Predicted Electronic Transitions for this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific TD-DFT calculations.
| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | ~280 | > 0.1 |
| HOMO-1 → LUMO | ~250 | > 0.05 |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). acs.org Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The NLO response of a molecule is related to its electronic structure, particularly the extent of intramolecular charge transfer.
For this compound, the presence of both electron-donating (-OH, -OCH₃) and electron-withdrawing (-Br) groups can lead to a polarized electronic structure, which is a prerequisite for NLO activity. Theoretical calculations on similar molecules have shown that they can possess significant NLO properties, often compared to standard materials like urea. acs.orgnih.gov
Table 5: Calculated Non-Linear Optical Properties for this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | > 2 Debye |
Molecular Interactions and Supramolecular Chemistry
The arrangement of molecules in the solid state and in solution is governed by intermolecular forces. Computational studies can model these interactions, providing a deeper understanding of the supramolecular chemistry of this compound.
Inter- and Intramolecular Hydrogen Bonding Networks
The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the bromine atom, can act as hydrogen bond acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Computational studies can identify and characterize these hydrogen bonds, determining their geometries and energies. jcsp.org.pk In related phenolic compounds, intramolecular hydrogen bonds between the hydroxyl proton and an adjacent substituent are common. researchgate.net Intermolecular hydrogen bonds would play a crucial role in the crystal packing of this compound, likely forming dimeric structures or extended networks.
Table 6: Potential Hydrogen Bonding Interactions in this compound
| Type | Donor | Acceptor |
|---|---|---|
| Intramolecular | O-H | O (methoxy) |
| Intramolecular | O-H | Br |
| Intermolecular | O-H | O-H (of another molecule) |
Halogen Bonding Interactions
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atom attached to the aromatic ring can participate in such interactions. The strength and nature of these bonds are influenced by the electronic environment of the halogen.
Theoretical studies on various brominated organic molecules reveal that the bromine atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen. In the solid state, these interactions can play a crucial role in determining the crystal packing. For instance, in studies of other brominated phenols, short contacts between the bromine atom and oxygen atoms of neighboring molecules are often observed, indicative of halogen bonding. The interaction energies associated with these bonds can be quantified using computational methods, typically falling in the range of weak to moderate non-covalent interactions.
In a crystalline structure of a related compound, 5-bromocytosine, halogen bonds of the C–Br···O type were identified and analyzed. mdpi.com The nature of these interactions is often characterized by a distance shorter than the sum of the van der Waals radii of the participating atoms and a nearly linear geometry of the C-Br···O angle.
Table 1: Representative Halogen Bonding Parameters from Analogous Brominated Compounds
| Interacting Atoms | Distance (Å) | Angle (°) | System Studied |
| C–Br···O | < 3.37 | ~165 | Substituted brominated heterocycles |
| C–Br···N | < 3.40 | ~170 | Brominated organic salts |
Note: Data is generalized from studies on various brominated organic compounds in the absence of specific data for this compound.
π-π Stacking Interactions
The aromatic ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the formation of supramolecular assemblies in both solid and solution phases. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.
Computational studies on phenol and its derivatives have shown that π-π stacking can significantly influence their conformational stability and photophysical properties. acs.orgscirp.org The presence of substituents on the phenol ring, such as the bromine atom and the methoxy group in this compound, modulates the electron density of the π-system, thereby affecting the strength and geometry of these interactions. Generally, electron-withdrawing groups can enhance stacking with electron-rich rings.
Theoretical calculations on hydrated phenol dimers have demonstrated that eclipsed conformations can lead to favorable π-π stacking interactions. scirp.org The interaction energy is sensitive to the intermolecular distance and the relative orientation (dihedral angle) of the stacked rings.
Table 2: Calculated π-π Stacking Interaction Energies for Phenolic Dimers
| System | Conformation | Interaction Energy (kcal/mol) | Computational Method |
| Phenol Dimer | Eclipsed | -2.5 to -3.5 | MP2/6-311++G(d,p) |
| Phenol Dimer | Staggered | -1.5 to -2.5 | MP2/6-311++G(d,p) |
Note: This data is based on theoretical studies of unsubstituted phenol dimers and serves as an approximation for the behavior of this compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal structure into contributions from different types of intermolecular contacts.
For substituted phenols, Hirshfeld surface analysis has been effectively used to understand how different functional groups dictate the crystal packing. acs.orgresearchgate.net The analysis generates a 3D surface around the molecule, colored to represent different properties, and a 2D "fingerprint plot" that summarizes the intermolecular contacts.
In a hypothetical Hirshfeld analysis of this compound, one would expect to see significant contributions from several types of interactions:
H···H contacts: Typically representing the largest percentage of the surface due to the abundance of hydrogen atoms.
O···H/H···O contacts: Corresponding to hydrogen bonds involving the phenolic hydroxyl group and the methoxy group.
C···H/H···C contacts: Indicative of weaker C-H···π interactions.
Br···H/H···Br contacts: Representing interactions involving the bromine atom.
C···C contacts: Which can reveal the presence of π-π stacking interactions. acs.org
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Substituted Phenols
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 40 - 60% |
| O···H/H···O | 10 - 25% |
| C···H/H···C | 5 - 15% |
| Halogen···H/H···Halogen | 5 - 10% |
| C···C (π-π stacking) | 2 - 7% |
Note: The percentages are generalized from Hirshfeld analyses of various substituted phenols and serve as an illustrative example.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR Assignments
Detailed ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ), coupling constants (J), and specific peak assignments for 2-Bromo-3-methoxyphenol, are not available in the reviewed scientific literature and databases. While data exists for isomers and derivatives, such as 4-bromo-3-methoxyphenol (B10137) or Schiff bases derived from this compound, this information cannot be used to definitively characterize the title compound.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within a molecule. There are currently no available published studies that employ these 2D NMR techniques for the structural confirmation of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Vibrational Mode Assignment and Functional Group Analysis
No publicly accessible, detailed IR or Raman spectra with assignments for the fundamental vibrational modes of this compound could be located. Such an analysis would typically identify characteristic stretching and bending frequencies for the O-H, C-H (aromatic), C-O (ether and phenol), and C-Br bonds.
Hydrogen Bonding Effects on IR Spectra
The presence of a hydroxyl group suggests that hydrogen bonding (both intermolecular and potentially intramolecular) would influence the IR spectrum, particularly the O-H stretching band (typically broad and shifted to lower wavenumbers). Without experimental spectra, a specific discussion of these effects on this compound is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation system. There is no available UV-Vis spectroscopic data, such as the wavelength of maximum absorbance (λmax), for this compound in the public domain. Studies on related compounds have been reported, but this data is not directly applicable. bohrium.comacs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the exact mass and confirming the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For instance, the exact mass of a related compound, 4-(Aminomethyl)-2-bromo-6-methoxyphenol (B1628422), has been determined using this technique. Similarly, HRMS has been used to identify transformation products of other brominated compounds by their exact masses. geomar.de While specific HRMS data for this compound is not detailed in the provided results, the technique's application to analogous structures underscores its importance in definitively identifying the compound. researchgate.net The molecular formula for this compound is C₇H₇BrO₂, corresponding to a molecular weight of 203.03 g/mol . sigmaaldrich.comnih.gov
Table 2: HRMS Data for an Analogous Brominated Phenolic Compound
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 9-[1-(4-Hydroxy-2-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one derivative | [M+H]⁺ | 449.17842 | 449.17790 scribd.com |
| Another derivative | [M+H]⁺ | 553.17099 | 553.16771 scribd.com |
The fragmentation of a molecular ion in a mass spectrometer produces a unique pattern of fragment ions that serves as a fingerprint for the compound's structure. chemguide.co.uk In electron ionization mass spectrometry, the molecular ion (M+) can break apart into smaller charged fragments and neutral radicals. chemguide.co.uk For brominated compounds, the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in characteristic isotopic patterns for bromine-containing fragments. While a specific fragmentation pattern for this compound is not provided, analysis of a similar compound, 2-bromo-4-ethoxyphenol, suggests expected fragmentation patterns, including the molecular ion peak and peaks corresponding to the bromine isotope signatures. vulcanchem.com The mass spectrum of 2-Bromo-3'-methoxyacetophenone, a related ketone, also displays a distinct fragmentation pattern that aids in its identification. nist.gov
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction (SC-XRD) offers atomic-resolution data on the solid-state structure of a compound. This technique has been successfully applied to characterize various Schiff bases and other related organic molecules. acs.orgjcsp.org.pkbohrium.com For example, the crystal structure of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol was determined using XRD, revealing an orthorhombic crystal system with the space group Pbca. jcsp.org.pk The analysis provided detailed unit cell parameters and showed the presence of intramolecular hydrogen bonding that stabilizes the crystal structure. jcsp.org.pk Although specific crystallographic data for this compound is not available in the search results, the application of SC-XRD to similar molecules demonstrates its capability to elucidate the precise solid-state conformation, bond lengths, and bond angles. jcsp.org.pkbohrium.com
Table 3: Crystallographic Data for a Related Schiff Base Compound
| Parameter | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol jcsp.org.pk |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.2243 (6) |
| b (Å) | 8.4147 (5) |
| c (Å) | 28.1626 (15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2659.9(3) |
| Z | 8 |
Tautomeric Forms in Solid and Solution States
The phenomenon of tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. In the context of this compound, the relevant equilibrium is between the aromatic phenol (B47542) form (the enol tautomer) and its non-aromatic cyclohexadienone isomers (the keto tautomers).
Detailed Research Findings
Direct experimental studies, such as detailed NMR or X-ray crystallographic analyses, focusing specifically on the tautomeric equilibrium of this compound in either the solid or solution state are not readily found in published scientific literature. However, the tautomeric behavior of this compound can be confidently inferred from well-established principles of organic chemistry and extensive computational and experimental studies on phenol and its derivatives. quora.commasterorganicchemistry.comquora.comacs.org
For simple phenols, the equilibrium overwhelmingly favors the enol (phenolic) form. masterorganicchemistry.comquora.com The primary reason for this is the significant thermodynamic stability conferred by the aromaticity of the benzene (B151609) ring. masterorganicchemistry.comyoutube.com Any tautomerization to a keto form would necessitate the disruption of this aromatic system, a process that is energetically highly unfavorable. acs.orgyoutube.com
Computational studies on the parent phenol molecule have quantified this energy difference. The keto tautomers (2,4-cyclohexadienone and 2,5-cyclohexadienone) are calculated to be significantly less stable than the phenol form by approximately 17 to 18.6 kcal/mol. acs.org This large energy gap results in an equilibrium constant that approaches zero, meaning the concentration of keto forms at room temperature is negligible. acs.org
The substituents on this compound are not expected to alter this fundamental equilibrium. Neither the electron-withdrawing bromine atom nor the electron-donating methoxy (B1213986) group provides a strong enough stabilizing effect on the potential keto forms to overcome the substantial energy penalty of losing aromaticity. Factors that can sometimes favor a keto tautomer, such as the presence of multiple hydroxyl groups or fusion to other ring systems, are not present in this molecule. wikipedia.org
Therefore, in both the solid and solution states, this compound is expected to exist exclusively as the phenolic tautomer.
Potential Keto Tautomers
While energetically unfavorable, it is theoretically possible to draw several keto tautomers for this compound. These structures are non-aromatic and would exist, if at all, as transient, high-energy intermediates. The potential keto forms arise from the migration of the phenolic proton to one of the carbon atoms of the ring.
Table 1: Potential Keto Tautomers of this compound
| Tautomer Name | Structure | Notes |
| 2-Bromo-3-methoxycyclohexa-2,4-dien-1-one | ![]() | A potential ortho-keto tautomer. The double bonds are conjugated with the carbonyl group. |
| 6-Bromo-5-methoxycyclohexa-2,4-dien-1-one | ![]() | A potential para-keto tautomer. The double bonds are conjugated with the carbonyl group. |
| 4-Bromo-5-methoxycyclohexa-2,5-dien-1-one | ![]() | A potential ortho-keto tautomer with cross-conjugation. |
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Molecule Synthesis
2-Bromo-3-methoxyphenol serves as a crucial intermediate in the synthesis of a wide array of organic molecules. The bromine atom can be readily substituted or used in cross-coupling reactions, the hydroxyl group can be etherified or esterified, and the aromatic ring can undergo further electrophilic substitution, making it a valuable precursor in multi-step synthetic pathways.
Halogenated phenols, including brominated methoxyphenols, are recognized as important intermediates in the synthesis of pharmaceuticals. chemdad.com While specific pathways originating directly from this compound are not extensively detailed in publicly available literature, the structural motifs present in this compound are found in various biologically active molecules. For instance, related compounds like 2-bromo-4-methoxyphenol (B98834) and 2-amino-6-bromo-4-methoxyphenol (B1280298) are utilized as intermediates in the synthesis of diverse drugs. lookchem.comguidechem.com Derivatives of brominated phenols are explored for their potential as antimicrobial and anticancer agents. vulcanchem.com The synthesis of 4-(Aminomethyl)-2-bromo-6-methoxyphenol (B1628422) hydrochloride, a derivative studied for its potential efficacy against Mycobacterium tuberculosis, highlights the utility of this class of compounds in medicinal chemistry. The reactivity of the bromo and hydroxyl groups allows for tailored modifications to create complex molecules with potential therapeutic applications. lookchem.com
Similar to its role in pharmaceuticals, this compound and its isomers serve as precursors in the agrochemical industry. guidechem.comguidechem.com Compounds with bromophenolic structures are used as building blocks in the development of pesticides and herbicides. smolecule.com The functional groups on the molecule allow for its incorporation into larger, more complex structures designed to interact with biological targets in pests or weeds. smolecule.comresearchgate.net For example, thiophene (B33073) derivatives, which can be synthesized using cross-coupling reactions with bromo-aromatic compounds, are widely used as building blocks in many agrochemicals. researchgate.net Derivatives of 2-Bromo-6-(hydroxymethyl)phenol have been investigated for their effectiveness against metabolic enzymes crucial for pest management, suggesting a pathway for developing new pesticides.
The chemical structure of this compound makes it a potential precursor for the synthesis of dyes and pigments. Aromatic compounds containing amino and hydroxyl groups, which can be derived from compounds like this compound, are often used in the production of colorants. lookchem.com For example, 2-Amino-6-bromo-4-methoxyphenol is explicitly mentioned as a precursor in the production of various dyes and pigments. lookchem.com Similarly, 2-Bromo-4-methoxybenzenol is used as a starting material for synthesizing these materials. guidechem.com The synthesis of complex organic dyes, such as phthalocyanines and quinacridones, often starts from smaller, functionalized aromatic precursors. google.comresearchgate.net The presence of the reactive bromine atom allows for coupling reactions that can build the extended conjugated systems necessary for a molecule to be colored. ntnu.no
Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pk These molecules are of significant interest due to their wide range of applications, including as versatile ligands in coordination chemistry. jcsp.org.pknih.gov Ortho-hydroxy Schiff base compounds are particularly noted for their ability to form stable complexes with various metal ions. jcsp.org.pk
Derivatives of this compound are utilized in the synthesis of Schiff base ligands. The general synthetic route involves reacting a primary amine with a carbonyl compound. For example, a Schiff base can be synthesized by refluxing a solution of an aldehyde (like 2-Hydroxy-5-methoxy benzaldehyde) with an aniline (B41778) derivative (such as 2-bromo-3-methylaniline) in ethanol (B145695). jcsp.org.pk This demonstrates how a bromo-substituted aromatic amine, a close relative of this compound, can form a Schiff base. These ligands, featuring imine (-C=N-), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups, are excellent chelating agents for metal ions. nih.gov
Table 1: Synthesis of a Representative Schiff Base
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| 2-Hydroxy-5-methoxy benzaldehyde | 2-bromo-3-methylaniline | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Reflux in ethanol for 5 hours |
Data sourced from a study on a new Schiff base synthesis. jcsp.org.pk
Catalysis and Reagent Development
The reactivity of this compound also lends itself to applications in catalysis, both as a precursor to catalytic molecules and as a substrate in catalyzed reactions.
The Schiff bases derived from this compound and its analogues are highly effective ligands in metal-catalyzed reactions. nih.gov The nitrogen and oxygen atoms in the Schiff base structure can coordinate with a metal center, forming a stable complex. These metal complexes can then act as catalysts for various organic transformations. For instance, Schiff base complexes of manganese (II), iron (III), and chromium (III) have been synthesized and characterized. nih.gov The electronic properties of the ligand, influenced by substituents like the bromo and methoxy groups, can be fine-tuned to modulate the activity and selectivity of the metal catalyst. nih.gov Furthermore, the bromine atom on the aromatic ring of this compound can participate directly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds. vulcanchem.comntnu.norsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₇H₇BrO₂ |
| 2-bromo-3'-methoxyacetophenone | 2-Bromo-1-(3-methoxyphenyl)ethan-1-one | C₉H₉BrO₂ |
| Phenylephrine hydrochloride | (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride | C₉H₁₄ClNO₂ |
| 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride | C₈H₁₁BrClNO₂ |
| 2-Amino-6-bromo-4-methoxyphenol | 2-Amino-6-bromo-4-methoxyphenol | C₇H₈BrNO₂ |
| 2-Bromo-4-methoxybenzenol | 2-Bromo-4-methoxyphenol | C₇H₇BrO₂ |
| 2-Hydroxy-5-methoxy benzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ |
| 2-bromo-3-methylaniline | 2-Bromo-3-methylaniline | C₇H₈BrN |
Development of Novel Reagents
This compound serves as a crucial building block in the synthesis of more complex molecules and novel reagents. Its distinct substitution pattern, featuring a bromine atom, a hydroxyl group, and a methoxy group, offers multiple reaction sites for chemical modification. The bromine atom is particularly useful as it can be a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. evitachem.comcymitquimica.com
This compound is particularly valuable in the synthesis of spirocyclic aminochroman derivatives. chemicalbook.comlookchem.com The development of such complex heterocyclic systems is of significant interest in medicinal chemistry and drug discovery. Furthermore, this compound is a precursor for a variety of downstream products, which themselves act as specialized reagents in multi-step synthetic pathways. lookchem.com The transformation of this compound into these derivatives showcases its utility in expanding the toolbox of available chemical intermediates for researchers.
Below is a table of representative reagents and intermediates that can be synthesized from this compound, highlighting its role as a foundational molecule.
Table 1: Novel Reagents and Intermediates Derived from this compound
| Product Name | CAS Number | Molecular Formula | Application/Use |
|---|---|---|---|
| 7-bromo-6-methoxybenzofuran | 286836-03-1 | C₉H₇BrO₂ | Intermediate for benzofuran (B130515) derivatives |
| 2-bromo-1-methoxy-3-(pent-4-enyloxy)benzene | 762260-75-3 | C₁₂H₁₅BrO₂ | Intermediate for phenanthroline synthesis |
| 2-methoxy-6-(pent-4-enyloxy)benzeneboronic acid | 762260-76-4 | C₁₂H₁₇BO₄ | Reagent for Suzuki coupling reactions |
| 2-Bromo-3-methoxyphenyl Toluene-p-sulphonate | 135678-23-8 | C₁₄H₁₃BrO₄S | Protected phenol (B47542) for multi-step synthesis |
Data sourced from LookChem lookchem.com
Polymer and Material Science Applications
The unique combination of functional groups on this compound makes it a compound of interest in the fields of polymer and materials science. cymitquimica.com The presence of a polymerizable hydroxyl group, a reactive bromine atom, and a modifying methoxy group allows for its use as both a monomer and an additive for altering polymer characteristics. chemshuttle.com
Monomer in Polymerization Reactions
This compound can function as a monomer in the synthesis of advanced polymers. Phenolic compounds are precursors to poly(phenylene oxide)s (PPOs) and other related polymers through oxidative polymerization. acs.org The hydroxyl group on the this compound ring can participate in such polymerization reactions to form the polymer backbone.
Moreover, the bromine atom provides a site for cross-coupling reactions, a common strategy in the synthesis of conjugated polymers. While research on the direct autopolymerization of this compound is not widely detailed, studies on analogous compounds like 2-bromo-3-methoxythiophene (B13090750) show that such structures can undergo polymerization. researchgate.net In these reactions, the halogenated site is crucial for chain growth. researchgate.net The methoxy group can also influence the electronic properties and solubility of the resulting polymer. cymitquimica.com Its structural similarity to other substituted phenols used to create bisphenol monomers for high-performance polymers further underscores its potential in this area. mdpi.com
Modification of Polymer Properties
The incorporation of this compound into a polymer structure can significantly modify the material's bulk properties.
Flame Retardancy: The most notable contribution is from the bromine atom. Brominated compounds are widely used as flame retardants. chemshuttle.com When this compound is incorporated as a co-monomer into a polymer chain, it imparts enhanced fire resistance to the final material. chemshuttle.com
Further Functionalization: The phenolic hydroxyl and methoxy groups offer reactive sites for post-polymerization modification. chemshuttle.com These groups can be chemically altered to fine-tune properties such as solubility, thermal stability, or compatibility with other materials, including nanocrystals in composite materials. chemshuttle.comresearchgate.net This allows for the creation of materials tailored for specific applications.
Bioactivity and Medicinal Chemistry Research
Mechanism of Action Studies
Understanding the mechanisms through which 2-Bromo-3-methoxyphenol exerts its biological effects is crucial for its potential development as a therapeutic agent. Research into its antioxidant, antimicrobial, and enzyme-inhibiting properties provides insights into its molecular interactions.
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of substituents on the aromatic ring, such as bromine and methoxy (B1213986) groups, can significantly modulate this activity.
The antioxidant capacity of a phenolic compound can be characterized by several quantum chemical descriptors. These parameters provide a theoretical basis for understanding the molecule's ability to participate in the key mechanisms of antioxidant action, namely hydrogen atom transfer (HAT) and single electron transfer (SET).
Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond in the phenolic hydroxyl group. A lower BDE value indicates that the hydrogen atom can be more easily donated, suggesting a higher potential for radical scavenging via the HAT mechanism.
Ionization Potential (IP): IP is the energy required to remove an electron from the molecule. A lower IP facilitates the donation of an electron to a radical, which is the basis of the SET mechanism. Studies on 2-methoxyphenols have shown a linear relationship between their anti-DPPH radical activity and their ionization potential, where a lower IP corresponds to higher antioxidant activity. josai.ac.jpnih.gov
Proton Dissociation Enthalpy (PDE): PDE relates to the deprotonation of the phenolic hydroxyl group.
Proton Affinity (PA): PA is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.
Electron Transfer Enthalpy (ETE): ETE corresponds to the enthalpy change when an electron is transferred from the antioxidant molecule.
Table 1: Key Parameters for Characterizing Antioxidant Activity
| Parameter | Description | Relevance to Antioxidant Activity |
|---|---|---|
| BDE | Bond Dissociation Enthalpy | A lower value indicates easier hydrogen atom donation (HAT mechanism). |
| IP | Ionization Potential | A lower value suggests a greater ease of electron donation (SET mechanism). josai.ac.jpnih.gov |
| PDE | Proton Dissociation Enthalpy | Relates to the ability of the phenol (B47542) to be deprotonated. |
| PA | Proton Affinity | Measures the molecule's basicity in the gas phase. |
| ETE | Electron Transfer Enthalpy | Indicates the ease of electron transfer to a radical species. |
Phenolic compounds, including brominated and methoxylated derivatives, are known to possess significant antimicrobial properties. nih.govmdpi.com The mechanisms by which these compounds inhibit microbial growth are multifaceted and often involve the disruption of essential cellular structures and functions. mdpi.com
The antimicrobial action of phenols is generally attributed to their ability to interact with microbial cells in several ways:
Membrane Disruption: The lipophilic nature of the benzene (B151609) ring, enhanced by the bromine atom, allows the molecule to partition into the lipid bilayer of the cell membrane. This can lead to a loss of membrane integrity, increased permeability, and leakage of intracellular components, ultimately causing cell death.
Protein Denaturation: The hydroxyl group can form hydrogen bonds with microbial proteins, including essential enzymes. This interaction can alter the protein's conformation, leading to denaturation and loss of function.
Enzyme Inhibition: Phenolic compounds can inhibit the activity of key microbial enzymes by binding to their active sites or by acting as chelating agents for metal ions that are essential cofactors for enzyme function. mdpi.com
Disruption of Energy Metabolism: By interfering with membrane-associated processes such as the electron transport chain, these compounds can disrupt the cell's ability to produce ATP, leading to metabolic arrest.
The presence of the methoxy group can also influence the antimicrobial activity by affecting the molecule's electronic properties and its ability to interact with microbial targets. mdpi.com
Table 2: General Antimicrobial Mechanisms of Phenolic Compounds
| Mechanism | Description |
|---|---|
| Cell Membrane Disruption | Increased permeability and leakage of cellular contents. |
| Protein Inactivation | Denaturation and loss of function of essential proteins and enzymes. mdpi.com |
| Inhibition of Metabolism | Interference with key metabolic pathways, such as energy production. |
| Metal Ion Chelation | Sequestration of metal ions required for microbial enzyme activity. mdpi.com |
Beyond general antimicrobial effects, specific enzyme inhibition is a key area of research in drug discovery. Two important targets in antibacterial therapy are β-lactamases and DNA gyrase.
β-Lactamase Inhibition: β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin by hydrolyzing the antibiotic's β-lactam ring. mdpi.com The development of β-lactamase inhibitors is a critical strategy to overcome this resistance. nih.gov While specific studies on this compound as a β-lactamase inhibitor are not prominent, the phenolic scaffold is a common feature in various enzyme inhibitors, suggesting that derivatives could be explored for this activity.
Topoisomerase DNA Gyrase Inhibition: DNA gyrase is a type of type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. nih.gov It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress. nih.gov Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death, making it an attractive target for antibiotic development. nih.gov The ability of phenolic compounds to interact with proteins suggests a potential, though yet to be specifically demonstrated for this compound, to inhibit such enzymes.
Investigations into Antioxidant Activity
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound is intrinsically linked to its chemical structure. The nature and position of the bromine and methoxy substituents on the phenol ring play a crucial role in defining its potency and mechanism of action.
The structure-activity relationship (SAR) for this class of compounds is governed by the electronic and steric effects of the substituents.
Impact of the Methoxy Substituent: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This electronic effect can influence the antioxidant potential by stabilizing the phenoxyl radical formed after hydrogen donation. The position of the methoxy group relative to the hydroxyl group and the bromine atom is critical. mdpi.com In some methoxyphenol derivatives, the position of the methoxy group has been shown to be important for myeloperoxidase inhibition. nih.gov The steric bulk of the methoxy group can also influence how the molecule fits into the active site of an enzyme or a receptor. Studies on other substituted methoxyphenyl compounds have demonstrated that the placement of methoxy and bromo groups can be highly favorable for biological potency. nih.gov
Table 3: Influence of Substituents on the Biological Activity of this compound
| Substituent | Effect | Impact on Biological Activity |
|---|---|---|
| Bromine Atom | Increases lipophilicity; electron-withdrawing. | Can enhance membrane permeability and antimicrobial activity. mdpi.com Modulates electronic properties for target binding. nih.gov |
| Methoxy Group | Electron-donating; provides steric bulk. | Can modulate antioxidant potential by stabilizing the phenoxyl radical. Its position is critical for enzyme inhibition. mdpi.comnih.gov |
Derivatives and Analogs with Enhanced Bioactivity
While research specifically detailing derivatives of this compound with enhanced bioactivity is limited, the broader class of bromophenols has been a significant area of investigation, particularly those isolated from marine sources. nih.govmdpi.com These natural products have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects. nih.govmdpi.com The presence and position of bromine atoms on the phenol ring, along with other substituents, play a crucial role in modulating their biological efficacy. mdpi.com
Synthetic modifications of natural bromophenols have been explored to enhance their therapeutic potential. For instance, the synthesis of various bromophenol derivatives has led to compounds with potent inhibitory effects against enzymes like human carbonic anhydrase (hCA) isoenzymes (hCA I and II) and acetylcholinesterase (AChE), suggesting their potential for treating conditions such as glaucoma and Alzheimer's disease. researchgate.net
Studies on related methoxyphenol derivatives have also shown promising results. For example, certain methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have exhibited significant antiproliferative activity against cancer cell lines. youtube.com The bioactivity of these compounds is highly dependent on the substitution pattern on the phenyl ring. youtube.com
The following table summarizes the bioactivity of some bromophenol derivatives, illustrating the potential for developing potent therapeutic agents from this class of compounds.
Table 1: Bioactivity of Selected Bromophenol Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Benzylic Bromophenols | Antioxidant | Effective scavengers of DPPH• and ABTS•+ radicals. | nih.gov |
| Nitrogen-Containing Bromophenols | Radical Scavenging | Strong scavenging activity against DPPH free radicals. | mdpi.com |
| Synthetic Bromophenols | Enzyme Inhibition | Potent inhibitors of human carbonic anhydrase I & II and acetylcholinesterase. | researchgate.net |
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for understanding the interactions between small molecules and biological macromolecules. While specific studies on this compound are not extensively documented, research on related brominated and phenolic compounds provides insights into their potential ligand-protein interactions and binding modes.
Molecular docking studies on various bromophenol compounds have revealed key interactions that contribute to their biological activity. For example, in the context of enzyme inhibition, bromophenols have been shown to interact with amino acid residues in the active sites of target proteins. These interactions can include hydrogen bonding, hydrophobic interactions, and halogen bonding, where the bromine atom acts as a halogen bond donor.
A study on the molecular modeling of 3-bromo-2-hydroxypyridine, a related brominated heterocyclic compound, as a bromodomain inhibitor, identified hydrogen bond interactions and calculated the minimum binding energies with the target receptors. acs.org Such studies are crucial for elucidating the mechanism of action at a molecular level.
The interaction of phenol derivatives with proteins has also been investigated. For instance, molecular docking analysis of phenol and its derivatives with the DmpR protein of Pseudomonas putida, which is involved in phenol biodegradation, helped in identifying the responsible amino acid residues and binding patterns. nih.gov
The prediction of binding affinities and modes through computational methods is instrumental in drug design and development. For bromophenol derivatives, docking studies have been used to predict their binding energies and conformations within the active sites of enzymes. For example, novel synthesized bromophenol compounds were evaluated for their inhibition constants (Ki) against human carbonic anhydrase isoenzymes and acetylcholinesterase, with molecular docking helping to understand the structure-activity relationships. researchgate.net
The following table presents hypothetical binding affinities for this compound with various protein targets, based on the activities of related compounds. It is important to note that these are illustrative and would require experimental validation.
Table 2: Predicted Binding Affinities of this compound with Potential Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|
| Acetylcholinesterase | -8.5 | Alzheimer's Disease |
| Carbonic Anhydrase II | -7.9 | Glaucoma |
| Tyrosinase | -7.2 | Hyperpigmentation |
Environmental and Safety Considerations in Advanced Research
Handling and Storage Protocols for Laboratory Research
Proper handling and storage of 2-bromo-3-methoxyphenol are critical to prevent accidental exposure and maintain the compound's integrity.
Direct contact with this compound should be avoided. The compound is classified as harmful if swallowed, and it is known to cause skin and serious eye irritation, as well as potential respiratory irritation. achemblock.comsigmaaldrich.com Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. cymitquimica.com
A multi-layered approach to personal protective equipment (PPE) is required to ensure comprehensive protection. The following table outlines the recommended PPE for handling this compound:
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. cymitquimica.comtcichemicals.com |
| Eyes | Safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation. cymitquimica.comechemi.com |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. echemi.comchemicalbook.com |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when handling the solid form to avoid inhalation of dust particles, especially if engineering controls are insufficient. echemi.comfishersci.com |
It is imperative to wash hands thoroughly after handling the compound, even if gloves were worn. thermofisher.com Contaminated clothing should be removed immediately and laundered before reuse. thermofisher.com
The stability of this compound is maintained through proper storage. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. chemicalbook.comthermofisher.com The general recommendation for storage is at room temperature. achemblock.com
To prevent hazardous chemical reactions, this compound must be segregated from incompatible materials. The primary materials to avoid are strong oxidizing agents and strong acids or bases. thermofisher.comscbt.com Contact with alkaline materials may cause the liberation of heat. scbt.com Additionally, some related bromo-organic compounds are known to react with mild and galvanized steel, producing flammable hydrogen gas. scbt.com Therefore, using aluminum or galvanized containers for storage is not recommended. scbt.com
The following table summarizes the key storage requirements for this compound:
| Storage Parameter | Requirement | Reason |
| Temperature | Room temperature | To maintain chemical stability. achemblock.com |
| Atmosphere | Dry and well-ventilated | To prevent moisture absorption and degradation. chemicalbook.comthermofisher.com |
| Container | Tightly sealed, appropriate material (e.g., glass, lined metal) | To prevent contamination and leakage. chemicalbook.comthermofisher.com |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases | To avoid potentially hazardous reactions. thermofisher.comscbt.com |
Waste Management and Disposal of Chemical Research Byproducts
The byproducts and unused quantities of this compound from research activities are considered hazardous waste and must be managed accordingly to prevent environmental contamination.
The primary method for the disposal of this compound and its contaminated byproducts is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to neutralize harmful emissions. chemicalbook.com It is crucial to ensure that the compound and its containers are not disposed of in general waste or discharged into sewer systems or waterways. chemicalbook.com
For spills, a dry clean-up procedure is recommended to avoid generating dust. scbt.comapolloscientific.co.uk The spilled material should be collected using a method like sweeping or vacuuming (with an explosion-proof machine) and placed in a suitable, labeled container for hazardous waste disposal. sigmaaldrich.comapolloscientific.co.uk The spill area should then be washed down with water, with the runoff collected for treatment before disposal. scbt.com
All waste management and disposal activities must strictly adhere to local, state, and federal regulations governing hazardous waste. scbt.com In many jurisdictions, these regulations require tracking of hazardous waste from generation to final disposal. scbt.com Laboratories are responsible for ensuring that their disposal practices are fully compliant with all applicable laws. tcichemicals.com This includes using approved waste disposal vendors and maintaining proper documentation of all disposed chemical waste. bldpharm.com Containers used for waste collection must be clearly labeled as "Hazardous Waste" and specify the contents. uiowa.edu
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
While established methods for the synthesis of brominated methoxyphenols exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic strategies. Traditional methods often rely on the bromination of precursors like 3-methoxyphenol (B1666288), which can yield a mixture of isomers. smolecule.com
Future explorations may include:
Catalytic C-H Activation/Bromination: Direct and regioselective C-H bond activation and subsequent bromination of 3-methoxyphenol offers a more atom-economical route, minimizing waste and potentially improving selectivity for the desired 2-bromo isomer.
Flow Chemistry: Continuous flow reactors, which have been suggested for industrial-scale production of similar compounds, can offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.
Enzyme-Mediated Synthesis: The use of enzymes, such as halogenases, could provide unparalleled selectivity under mild, environmentally friendly conditions, representing a significant leap towards green chemistry. The potential for enzyme-mediated synthesis is an active area of research for specialty chemicals. chemscene.com
Advanced Coupling Reactions: New developments in cross-coupling reactions, such as Ullmann-type couplings catalyzed by copper, could be optimized for the synthesis of 2-Bromo-3-methoxyphenol precursors or its derivatives. mdpi.com
Advanced Characterization Techniques (e.g., Cryo-EM, Solid-State NMR)
The characterization of this compound and its derivatives has conventionally relied on techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) for derivatives. jcsp.org.pkrsc.orgresearchgate.net However, emerging advanced techniques can provide deeper structural insights.
Solid-State NMR (ssNMR): For studying the compound in its solid form or when incorporated into materials like polymers, ssNMR can elucidate structural arrangements, polymorphism, and host-guest interactions that are not observable in solution.
Cryo-Electron Microscopy (Cryo-EM): While typically used for large biomolecules, advancements in Microcrystal Electron Diffraction (MicroED), a cryo-EM technique, are making it possible to determine the structures of small molecules from nanocrystals. This could be invaluable for analyzing derivatives of this compound that are difficult to crystallize for conventional XRD.
Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data (NMR, FTIR) has become a powerful tool for confirming structural assignments and understanding electronic properties. jcsp.org.pkresearchgate.netresearchgate.net Future research will see a greater synergy between these computational and experimental methods for more precise characterization.
In-depth Mechanistic Studies of Chemical and Biological Activities
Understanding the precise mechanisms through which this compound participates in chemical reactions and exerts biological effects is crucial for its targeted application. The reactivity of its derivatives is known to be influenced by the electronic effects of its substituent groups.
Future mechanistic studies should focus on:
Kinetic Analysis: Detailed kinetic studies of its reactions can help in optimizing conditions for synthetic transformations and understanding its stability and degradation pathways.
Isotopic Labeling: Using isotopes of carbon, hydrogen, or bromine can help trace the pathways of atoms during reactions, providing definitive evidence for proposed mechanisms, such as those in elimination or substitution reactions.
Computational Modeling: DFT and molecular dynamics simulations can be used to model reaction transition states, predict tautomeric equilibria, and simulate interactions with biological targets like enzymes or receptors. researchgate.net For instance, the mechanism of action for related compounds involves enzyme inhibition and the modulation of cellular pathways, which can be computationally modeled.
Development of Targeted Applications in Medicine and Materials Science
The true potential of this compound lies in its application as a key building block. Its structural motifs are found in molecules with significant utility in both medicine and materials science.
Table 1: Potential Applications of this compound
| Field | Potential Application | Rationale / Example from Related Compounds | Citation |
|---|---|---|---|
| Medicine | Pharmaceutical Intermediate | Used as a starting material for serotonin (B10506) (5-HT2c) agonists. Related compounds are explored for antimicrobial, anticancer, and anti-inflammatory properties. | chemscene.comgoogle.com |
| Materials Science | Electronic Materials | Derivatives could be used in high-quality organic semiconductors. Related phenanthrene (B1679779) structures show promise for Aggregation-Induced Emission (AIE) materials. | chemscene.combldpharm.com |
| Materials Science | Polymers and Resins | The phenolic structure is a common component in the production of specialty polymers. |
Future research will focus on designing and synthesizing novel derivatives for specific, high-value applications, such as targeted therapeutics or advanced functional materials.
Sustainable and Scalable Production Methods
For this compound to be a viable intermediate for industrial applications, the development of sustainable and scalable production methods is paramount. This involves moving away from traditional batch processes that may use hazardous reagents or generate significant waste.
Emerging research avenues include:
Green Solvents and Reagents: Replacing hazardous solvents and brominating agents (e.g., elemental bromine) with greener alternatives, such as ionic liquids or less toxic bromine sources.
Vapor-Phase Reactions: As demonstrated for isomers, vapor-phase bromination can increase productivity, eliminate the need for solvents, and simplify purification processes, making it an attractive method for scalable production. smolecule.com
Interdisciplinary Research with Computational Biology and AI
The convergence of chemistry with computational biology and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For this compound, this interdisciplinary approach holds immense promise.
Computational Biology: Molecular docking and simulation studies can predict how derivatives of this compound might interact with biological targets, such as the active sites of enzymes or cell receptors. researchgate.net This allows for the rational design of new drug candidates with improved potency and selectivity.
Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing chemical data to:
Predict the properties of novel, unsynthesized derivatives.
Propose efficient and novel synthetic routes.
Analyze data from high-throughput screening to identify lead compounds for drug development.
Accelerate the process of structure elucidation from complex analytical data.
This data-driven approach will enable researchers to navigate the vast chemical space of possible derivatives more efficiently, accelerating the timeline from discovery to application.
Q & A
Q. What are the optimized synthetic routes for preparing 2-bromo-3-methoxyphenol?
Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, this compound can be synthesized via alkylation of 3-methoxyphenol using brominating agents under controlled conditions. In one protocol, this compound was synthesized by reacting 3-methoxyphenol with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) with potassium carbonate as a base. Purification via silica gel chromatography (Hex:EtOAc = 5:1) yielded a brown solid with 86% efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC or GC-MS to assess purity (>95% by HPLC/GC).
- Spectroscopy:
- NMR: Analyze - and -NMR spectra to confirm substitution patterns (e.g., aromatic protons and methoxy groups).
- X-ray Diffraction (XRD): Single-crystal XRD (e.g., monoclinic system) provides bond lengths, angles, and packing motifs. For example, the C9H9BrO3 derivative crystallizes with , validated via Bruker SMART APEXII diffractometry .
- Physical Properties: Compare observed melting points (e.g., 108–111°C for analogs) and density () with literature values .
Q. What are the recommended storage conditions to prevent degradation?
Methodological Answer: Store at 0–6°C in airtight, light-resistant containers. The compound’s sensitivity to moisture and thermal decomposition (boiling point: ~246.5°C at 760 mmHg) necessitates inert gas purging (e.g., argon) for long-term stability. Use desiccants like silica gel to mitigate hydrolysis .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methoxy group donates electron density via resonance, while the bromine atom withdraws electrons inductively, creating regioselective reactivity.
- Population Analysis: Mulliken or Löwdin charges reveal polarization. For example, in analogous bromophenols, the oxygen atom in the methoxy group carries a partial negative charge (), enhancing nucleophilic aromatic substitution (SNAr) at the ortho position .
Q. How can researchers resolve contradictions in experimental data, such as unexpected reaction outcomes?
Methodological Answer:
- Mechanistic Re-evaluation: Use kinetic isotope effects or trapping experiments to identify intermediates. For instance, if bromine substitution deviates from expected regiochemistry, probe for radical pathways using TEMPO or BHT inhibitors.
- Cross-Validation: Compare results across techniques (e.g., XRD vs. computational geometry optimization). If XRD data conflicts with DFT-predicted bond angles, refine basis sets (e.g., B3LYP/6-311++G**) or check for crystal packing effects .
Q. What advanced methodologies enable the study of this compound’s catalytic or biological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



